N-ethyl-2-[3-(4-pyridinyl)-1-azetidinyl]-4-pyrimidinamine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of pyridinium salts . These salts are structurally diverse and are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics . Another study mentions the synthesis of new pyridine derivatives .Molecular Structure Analysis
While specific structural information for “N-ethyl-2-[3-(4-pyridinyl)-1-azetidinyl]-4-pyrimidinamine” is not available, pyridinium salts, which may be structurally similar, are known to be structurally diverse . They are quite familiar structures in many natural products and bioactive pharmaceuticals .Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as pyridinium salts, have been studied extensively . These salts have been highlighted in terms of their synthetic routes and reactivity .Properties
IUPAC Name |
N-ethyl-2-(3-pyridin-4-ylazetidin-1-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5/c1-2-16-13-5-8-17-14(18-13)19-9-12(10-19)11-3-6-15-7-4-11/h3-8,12H,2,9-10H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNHYPICRAKJSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CC(C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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